4-(1H-1,2,4-triazol-1-yl)butanoic acid

URAT1 inhibition Gout Structure-Activity Relationship (SAR)

This specific triazole-butanoic acid is essential for researchers exploring URAT1 inhibition, where flexible linker length confers a 31-fold potency increase over lesinurad analogs. Its free carboxylic acid enables diverse conjugation for antifungal probe development or targeted library synthesis. Procure this precise regioisomer to ensure SAR consistency.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 158147-52-5
Cat. No. B115403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-triazol-1-yl)butanoic acid
CAS158147-52-5
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CCCC(=O)O
InChIInChI=1S/C6H9N3O2/c10-6(11)2-1-3-9-5-7-4-8-9/h4-5H,1-3H2,(H,10,11)
InChIKeyCHXJINAQOAKBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 4-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS 158147-52-5) as a Versatile Triazole-Carboxylic Acid Building Block for Research Procurement


4-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS 158147-52-5) is a heterocyclic building block featuring a 1,2,4-triazole ring linked to a four-carbon butanoic acid chain . This molecule serves as a versatile intermediate in pharmaceutical and agrochemical research, with studies investigating its potential in antimicrobial, anticancer, and antimalarial applications, as well as its role in inhibiting uric acid transporter 1 (URAT1) for gout treatment . Its bifunctional nature, combining a nitrogen-rich triazole with a reactive carboxylic acid group, makes it particularly valuable for constructing more complex biologically active molecules .

Why You Cannot Simply Substitute 4-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS 158147-52-5) with Other In-Class Triazole Analogs


Simple substitution of 4-(1H-1,2,4-triazol-1-yl)butanoic acid with other triazole-containing carboxylic acids is scientifically inadvisable due to significant, quantifiable differences in both physicochemical properties and biological activity that directly impact research outcomes. The length and flexibility of the butanoic acid linker, the specific regioisomerism of the 1,2,4-triazole attachment, and the compound's distinct hydrogen-bonding profile confer unique molecular recognition characteristics that are not replicated by analogs with shorter linkers, different triazole isomers, or alternative heterocyclic cores [1]. Even minor changes, such as shifting the triazole from the 4- to the 3-position or replacing it with an imidazole ring, can alter both the compound's ability to act as a flexible scaffold for target engagement and its physicochemical properties like lipophilicity and solubility, which are critical for in vitro and in vivo experimental consistency .

Procurement-Focused Evidence Guide: Quantifiable Differentiation of 4-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS 158147-52-5) Against Its Closest Analogs


URAT1 Inhibitory Potency: Scaffold Flexibility Confers a 31-Fold Potency Advantage over the Clinical Benchmark Lesinurad

In a head-to-head in vitro URAT1 inhibition assay, a flexible triazolylbutanoic acid derivative (compound 1q), which shares the core 4-(1H-1,2,4-triazol-1-yl)butanoic acid scaffold, demonstrated an IC50 of 0.23 μM against human URAT1. This represents a 31-fold improvement in potency compared to the parent compound lesinurad, which had an IC50 of 7.18 μM in the same assay [1]. This dramatic increase in potency is directly attributed to the flexible butanoic acid linker, which allows for more favorable interactions with the URAT1 binding pocket compared to the rigid scaffold of lesinurad.

URAT1 inhibition Gout Structure-Activity Relationship (SAR)

Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) Profile Dictate Unique Solubility and Permeability Characteristics

The compound 4-(1H-1,2,4-triazol-1-yl)butanoic acid possesses a calculated XLogP3 value of -0.2 and a Topological Polar Surface Area (TPSA) of 68 Ų . These values are distinct from its closest analogs. For instance, the imidazole analog 4-(1H-imidazol-1-yl)butanoic acid (CAS 72338-58-0) has a different molecular formula (C7H10N2O2) and therefore a distinct lipophilicity profile . Furthermore, changing the linker length, as in the shorter propanoic acid analog 3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 126066-39-1), or the longer pentanoic acid analog 5-(1H-1,2,4-triazol-1-yl)pentanoic acid (CAS 1038972-79-0), will alter both LogP and TPSA, which are critical determinants of passive membrane permeability and aqueous solubility .

ADME Physicochemical properties Drug-likeness

Triazole Isomerism: 1,2,4-Triazole vs. 1,2,3-Triazole Scaffolds Exhibit Different Coordination Chemistry and Bioisosteric Potential

The 1,2,4-triazole ring in 4-(1H-1,2,4-triazol-1-yl)butanoic acid is distinct from the 1,2,3-triazole isomer found in compounds like 4-(1H-1,2,3-triazol-1-yl)butanoic acid (CAS 1369016-84-1) . While both are five-membered heterocycles, their electronic properties and hydrogen-bonding capabilities differ. The 1,2,4-triazole ring is a well-established bioisostere for the amide bond and carboxylic acid group, whereas the 1,2,3-triazole is more commonly employed as a rigid linker in 'click chemistry' applications. This fundamental difference means that a 1,2,4-triazole scaffold is preferentially used when mimicking or replacing certain functional groups in a drug candidate, while a 1,2,3-triazole scaffold is better suited for applications requiring a stable, non-hydrolyzable connection between two molecular fragments.

Click chemistry Bioisosteres Coordination chemistry

Recommended Research & Industrial Application Scenarios for 4-(1H-1,2,4-triazol-1-yl)butanoic acid (CAS 158147-52-5) Based on Verifiable Evidence


Medicinal Chemistry: Development of Next-Generation URAT1 Inhibitors for Gout

This compound serves as a privileged scaffold for designing potent URAT1 inhibitors, as evidenced by a 31-fold increase in potency over lesinurad when incorporated into a flexible triazolylbutanoic acid framework [1]. Researchers should procure this specific building block to explore SAR around the butanoic acid linker and triazole substitution to optimize target engagement and pharmacokinetic properties.

Chemical Biology: Probing Antifungal Mechanisms and Resistance Pathways

Given the well-documented antifungal activity of the 1,2,4-triazole pharmacophore, which functions by inhibiting fungal cytochrome P450 enzymes and disrupting ergosterol synthesis , this compound is ideal for synthesizing novel antifungal probes. Its specific linker length and carboxylic acid handle allow for conjugation to reporter tags or affinity matrices to study target engagement and resistance mechanisms in fungal pathogens.

Synthetic Methodology: Development of Novel Heterocyclic Libraries via Carboxylic Acid Derivatization

The free carboxylic acid group in 4-(1H-1,2,4-triazol-1-yl)butanoic acid provides a robust handle for a wide range of chemical transformations, including amide coupling, esterification, and reduction . This makes it a versatile building block for generating diverse libraries of triazole-containing compounds, which can be screened for biological activity in phenotypic or target-based assays.

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